Cas no 1000896-40-1 (5-(Benzyloxy)-1H-pyrazol-3-amine)
5-(Benzyloxy)-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-(Benzyloxy)-1H-pyrazol-3-amine
- 5-benzyloxy-1H-pyrazol-3-amine
- 5-benzyloxy-2H-pyrazol-3-yl-amine
- 5-phenylmethoxy-2H-pyrazol-3-amine
- ACN-S001441
- AK118788
- KB-243748
- QC-92
- SureCN3937691
- SureCN4014567
- 1H-Pyrazol-3-amine, 5-(phenylmethoxy)-
- 3-phenylmethoxy-1H-pyrazol-5-amine
- 3-(Benzyloxy)-1H-pyrazol-5-amine
- FCH1152122
- AX8244204
- X5092
- DTXSID70569836
- MFCD18205693
- A897611
- DS-5401
- CS-0120133
- AKOS016000437
- F51166
- SCHEMBL3937691
- 1000896-40-1
- DB-368082
-
- MDL: MFCD18205693
- Inchi: 1S/C10H11N3O/c11-9-6-10(13-12-9)14-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,11,12,13)
- InChI Key: DPMPAHAAODHNKV-UHFFFAOYSA-N
- SMILES: O(C1C=C(N)NN=1)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 189.090211983g/mol
- Monoisotopic Mass: 189.090211983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.9
- XLogP3: 1.7
5-(Benzyloxy)-1H-pyrazol-3-amine Security Information
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
5-(Benzyloxy)-1H-pyrazol-3-amine Pricemore >>
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5-(Benzyloxy)-1H-pyrazol-3-amine Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 5-(Benzyloxy)-1H-pyrazol-3-amine
Recent Advances in the Study of 5-(Benzyloxy)-1H-pyrazol-3-amine (CAS: 1000896-40-1) in Chemical Biology and Pharmaceutical Research
The compound 5-(Benzyloxy)-1H-pyrazol-3-amine (CAS: 1000896-40-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This heterocyclic amine, characterized by a benzyloxy substituent on the pyrazole ring, exhibits unique chemical properties that make it a promising scaffold for the design of novel therapeutic agents. Recent studies have explored its role as a key intermediate in the synthesis of biologically active molecules, particularly in the context of kinase inhibition and anti-inflammatory drug development.
One of the most notable advancements in the study of 5-(Benzyloxy)-1H-pyrazol-3-amine is its application in the development of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer and autoimmune disorders. Researchers have successfully utilized this compound as a building block to synthesize selective kinase inhibitors with improved potency and specificity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 5-(Benzyloxy)-1H-pyrazol-3-amine exhibited significant inhibitory activity against JAK3 kinases, which are implicated in inflammatory responses.
In addition to its role in kinase inhibition, 5-(Benzyloxy)-1H-pyrazol-3-amine has also been investigated for its potential as an anti-inflammatory agent. A recent preclinical study highlighted its ability to modulate the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in murine models of inflammation. The study, conducted by a team at the University of Cambridge, suggested that the compound's mechanism of action involves the suppression of NF-κB signaling, a pathway central to inflammatory responses. These findings open new avenues for the development of anti-inflammatory drugs targeting chronic inflammatory conditions.
The synthetic versatility of 5-(Benzyloxy)-1H-pyrazol-3-amine further underscores its importance in medicinal chemistry. Recent advancements in synthetic methodologies have enabled the efficient production of this compound and its derivatives with high yields and purity. A 2022 publication in Organic Letters detailed a novel one-pot synthesis approach that significantly reduces the number of steps required to produce 5-(Benzyloxy)-1H-pyrazol-3-amine, thereby enhancing its accessibility for large-scale pharmaceutical applications. This methodological innovation is expected to accelerate the exploration of its therapeutic potential.
Despite these promising developments, challenges remain in the clinical translation of 5-(Benzyloxy)-1H-pyrazol-3-amine-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further research. Ongoing studies are focusing on structural optimization to improve the pharmacokinetic properties of this compound while retaining its biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are crucial to overcoming these hurdles and advancing the compound toward clinical trials.
In conclusion, 5-(Benzyloxy)-1H-pyrazol-3-amine (CAS: 1000896-40-1) represents a valuable scaffold in the field of chemical biology and drug discovery. Its applications in kinase inhibition and anti-inflammatory therapy highlight its versatility and potential for addressing unmet medical needs. Continued research and development efforts are essential to fully realize its therapeutic promise and bring innovative treatments to patients.
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